molecular formula C24H31N3O7S2 B2494553 diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-46-8

diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2494553
CAS No.: 449781-46-8
M. Wt: 537.65
InChI Key: JGKMPSLUBQHXCU-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridine structure This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfamoyl group can be oxidized to form sulfonyl derivatives.

  • Reduction: : The double bonds in the thieno[2,3-c]pyridine ring can be reduced to single bonds.

  • Substitution: : The carboxylate ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonyl derivatives.

  • Reduction: : Formation of saturated thieno[2,3-c]pyridine derivatives.

  • Substitution: : Formation of amides or esters from the carboxylate groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine derivatives: : These compounds share the core thieno[2,3-c]pyridine structure but may differ in their substituents.

  • Sulfamoylbenzamide derivatives: : These compounds contain similar sulfamoyl and benzamide groups but may have different core structures.

Biological Activity

Diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure features a thieno[2,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and other relevant data.

  • Molecular Formula : C19H24N2O4S
  • Molecular Weight : 372.47 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl and benzamide moieties are known to influence enzyme inhibition and receptor binding, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in the thieno[2,3-c]pyridine class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Derivatives of sulfamoyl benzamides have been reported to possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorThieno[2,3-c]pyridinesInhibition of cancer cell growth
AntimicrobialSulfamoyl benzamide derivativesBactericidal effects against E. coli
Anti-inflammatoryBenzamide derivativesReduced cytokine production

Case Studies

  • Antitumor Activity :
    A study focused on a related thieno[2,3-c]pyridine derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy :
    Research evaluating the antimicrobial properties of sulfamoyl benzamide derivatives showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity.
  • Anti-inflammatory Research :
    In vitro studies revealed that certain analogs could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Properties

IUPAC Name

diethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O7S2/c1-5-27(6-2)36(31,32)17-11-9-16(10-12-17)21(28)25-22-20(23(29)33-7-3)18-13-14-26(15-19(18)35-22)24(30)34-8-4/h9-12H,5-8,13-15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKMPSLUBQHXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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